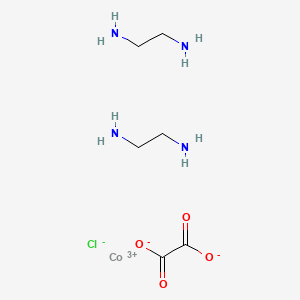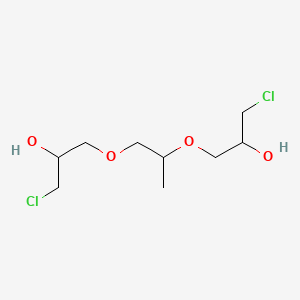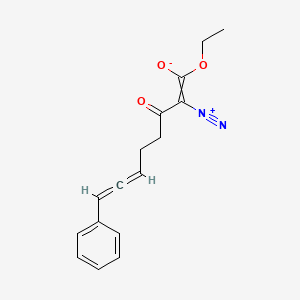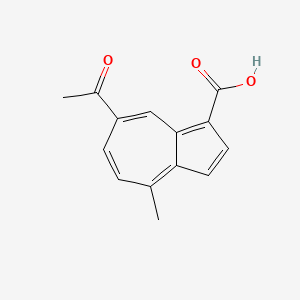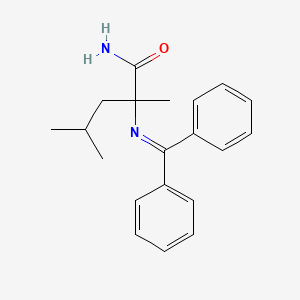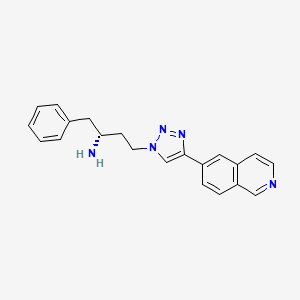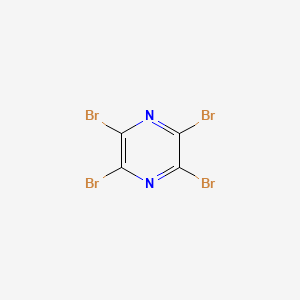![molecular formula C22H14ClNOS B14171881 2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone CAS No. 3712-36-5](/img/structure/B14171881.png)
2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone is a chemical compound that belongs to the phenothiazine class of compounds. Phenothiazines are known for their diverse biological activities and have been widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a chloro group and a dibenzo[a,h]phenothiazine moiety.
Vorbereitungsmethoden
The synthesis of 2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone typically involves the alkylation of phenothiazine derivatives. One common method includes the reaction of phenothiazine with 2-chloroacetyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .
Analyse Chemischer Reaktionen
2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various phenothiazine derivatives.
Biology: The compound exhibits significant biological activities, including antimicrobial, antitumor, and antioxidant properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also inhibits the activity of certain enzymes, leading to the accumulation of reactive oxygen species and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Used as an antipsychotic medication.
Prochlorperazine: Used to control severe nausea and vomiting.
Eigenschaften
CAS-Nummer |
3712-36-5 |
|---|---|
Molekularformel |
C22H14ClNOS |
Molekulargewicht |
375.9 g/mol |
IUPAC-Name |
2-chloro-1-(2-thia-13-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaen-13-yl)ethanone |
InChI |
InChI=1S/C22H14ClNOS/c23-13-20(25)24-18-11-9-15-6-2-4-8-17(15)22(18)26-19-12-10-14-5-1-3-7-16(14)21(19)24/h1-12H,13H2 |
InChI-Schlüssel |
HBHPGJFKSZCDRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2N(C4=C(S3)C5=CC=CC=C5C=C4)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,19-diphenyl-2,4,5,7,16,18,19,21,30,32-decaza-29,31-diazanidaheptacyclo[20.6.1.13,6.18,15.117,20.09,14.023,28]dotriaconta-1,3,6(32),7,9,11,13,15,17,20(30),21,23,25,27-tetradecaene;iron(2+)](/img/structure/B14171802.png)
![2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14171809.png)
![2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene](/img/structure/B14171814.png)
